2-Chloro-4,5-dinitro-toluene
Overview
Description
1-Chloro-2-methyl-4,5-dinitrobenzene is an aromatic compound with the molecular formula C7H5ClN2O4 It is characterized by the presence of a chlorine atom, a methyl group, and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-4,5-dinitrobenzene can be synthesized through a multi-step process involving nitration and chlorination reactions. The typical synthetic route includes:
Nitration of Toluene: Toluene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-methyl-4,5-dinitrotoluene.
Industrial Production Methods: Industrial production of 1-chloro-2-methyl-4,5-dinitrobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methyl-4,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon or platinum, and reducing agents like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Reduction: 1-Chloro-2-methyl-4,5-diaminobenzene.
Oxidation: 1-Chloro-2-carboxy-4,5-dinitrobenzene.
Scientific Research Applications
1-Chloro-2-methyl-4,5-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted benzene derivatives.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of nitroaromatic compounds on biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2-methyl-4,5-dinitrobenzene involves its interaction with biological molecules through nucleophilic substitution and reduction reactions. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom can be displaced by nucleophiles, resulting in the formation of covalent bonds with proteins and other biomolecules .
Comparison with Similar Compounds
1-Chloro-2-methyl-4,5-dinitrobenzene can be compared with other similar compounds such as:
1-Chloro-2,4-dinitrobenzene: Similar structure but lacks the methyl group, making it less hydrophobic.
2,4-Dinitrochlorobenzene: Similar structure but with different positions of the nitro groups, affecting its reactivity and applications.
1-Chloro-2-methyl-4-nitrobenzene: Contains only one nitro group, resulting in different chemical properties and reactivity.
The uniqueness of 1-chloro-2-methyl-4,5-dinitrobenzene lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-chloro-2-methyl-4,5-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-2-6(9(11)12)7(10(13)14)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSOOJHJGVAMQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302453 | |
Record name | 1-chloro-2-methyl-4,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56136-79-9 | |
Record name | NSC151027 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-2-methyl-4,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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